Hexakis(trifluoroacetyl)inositol

説明

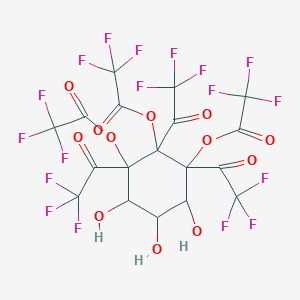

Structure

3D Structure

特性

IUPAC Name |

[4,5,6-trihydroxy-1,2,3-tris(2,2,2-trifluoroacetyl)-2,3-bis[(2,2,2-trifluoroacetyl)oxy]cyclohexyl] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6F18O12/c19-13(20,21)4(40)10(46-7(43)16(28,29)30)2(38)1(37)3(39)11(5(41)14(22,23)24,47-8(44)17(31,32)33)12(10,6(42)15(25,26)27)48-9(45)18(34,35)36/h1-3,37-39H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVBHVSAKGDNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6F18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940149 | |

| Record name | 4,5,6-Trihydroxy-1,2,3-tris(trifluoroacetyl)cyclohexane-1,2,3-triyl tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18686-38-9 | |

| Record name | Hexakis(trifluoroacetyl)inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6-Trihydroxy-1,2,3-tris(trifluoroacetyl)cyclohexane-1,2,3-triyl tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexakis Trifluoroacetyl Inositol

Strategies for Comprehensive Trifluoroacetylation of Inositol (B14025) Scaffolds

The comprehensive trifluoroacetylation of the inositol scaffold is a key chemical transformation that renders the polar polyol compatible with gas-phase analysis. This derivatization enhances volatility by masking the polar hydroxyl groups and introducing fluorinated moieties.

The synthesis of Hexakis(trifluoroacetyl)inositol is typically achieved through the reaction of an inositol isomer, such as myo-inositol, with a powerful trifluoroacylating agent. The most common reagent for this purpose is trifluoroacetic anhydride (B1165640) (TFAA). The reaction involves the esterification of all six hydroxyl groups on the inositol ring.

The selection of appropriate reaction conditions is crucial to drive the reaction to completion and obtain the fully substituted product. While specific protocols may vary, a general procedure involves reacting myo-inositol with an excess of trifluoroacetic anhydride. The reaction can be performed in a suitable solvent or using TFAA as both the reagent and the solvent. To facilitate the reaction, it is often carried out at elevated temperatures. The resulting Hexakis(trifluoroacetyl)inositol is a highly volatile compound, a property that is leveraged in its analysis. nih.gov

| Parameter | Condition | Purpose |

| Inositol Substrate | myo-Inositol | The polyol backbone to be derivatized. |

| Acylating Reagent | Trifluoroacetic Anhydride (TFAA) | Provides the trifluoroacetyl groups for esterification. |

| Stoichiometry | Excess TFAA | Ensures complete acylation of all six hydroxyl groups. |

| Temperature | Elevated | Increases reaction rate to achieve full derivatization. |

| Product | Hexakis(trifluoroacetyl)inositol | A highly volatile derivative suitable for GC-MS. |

This table summarizes the general reaction conditions for the synthesis of Hexakis(trifluoroacetyl)inositol.

In inositol chemistry, various acylation strategies are employed to protect hydroxyl groups or to create derivatives for analytical purposes. Common acylating agents include acetic anhydride, benzoyl chloride, and trifluoroacetic anhydride, leading to acetylated, benzoylated, and trifluoroacetylated inositol derivatives, respectively. The choice of acyl group significantly impacts the properties of the resulting molecule.

The efficacy of trifluoroacetylation is particularly notable when the goal is to produce a derivative for sensitive mass spectrometric analysis. For instance, the Hexakis(trifluoroacetyl) derivative of myo-inositol has been shown to be superior to the more common hexakis(trimethylsilyl)-myo-inositol derivative for certain applications. When analyzed by negative ion chemical ionization mass spectrometry, the hexakis(trifluoroacetyl) derivative provides a sensitivity that is an order of magnitude greater than that achieved with the trimethylsilyl (B98337) derivative under electron impact mass spectrometry. nih.gov This enhanced sensitivity is crucial for the quantification of minute amounts of inositol in biological samples. While other acylation methods, such as acetylation using acetic anhydride in pyridine (B92270), are effective for preparing intermediates in synthetic pathways, trifluoroacetylation offers distinct advantages for trace analysis. rsc.org

| Derivative | Acylating Agent | Analytical Method | Relative Sensitivity | Reference |

| Hexakis(trifluoroacetyl)inositol | Trifluoroacetic Anhydride | Negative Ion Chemical Ionization MS | High (10x greater) | nih.gov |

| Hexakis(trimethylsilyl)inositol | N/A (Silylating Agent) | Electron Impact MS | Lower | nih.gov |

| Hexa-O-acetyl-myo-inositol | Acetic Anhydride | N/A (Primarily for synthesis) | N/A | rsc.org |

This table provides a comparative overview of different inositol derivatives and their analytical utility.

Synthesis of Isotopically Labeled Hexakis(trifluoroacetyl)inositol Analogs for Mechanistic Probes

Isotopically labeled analogs of Hexakis(trifluoroacetyl)inositol are invaluable tools for mechanistic studies and for use as internal standards in quantitative mass spectrometry. The synthesis of these labeled compounds requires the preparation of a labeled inositol precursor, which is then derivatized.

The preparation of uniformly carbon-13 labeled myo-inositol ([¹³C₆]myo-inositol) is a critical first step for synthesizing the corresponding labeled Hexakis(trifluoroacetyl)inositol. nih.gov A high-yielding, gram-scale synthesis of [¹³C₆]myo-inositol has been developed using an enzymatic approach starting from the relatively inexpensive [¹³C₆]glucose. nih.gov

This multi-step enzymatic synthesis involves:

Phosphorylation: [¹³C₆]glucose is first phosphorylated at the 6-position using hexokinase to produce [¹³C₆]glucose-6-phosphate. rsc.orgnih.gov

Cyclization: The [¹³C₆]glucose-6-phosphate is then cyclized to [¹³C₆]myo-inositol-3-phosphate by the enzyme inositol phosphate (B84403) synthase. rsc.org

Dephosphorylation: Finally, the phosphate group is removed by a phosphatase, such as alkaline phosphatase, to yield [¹³C₆]myo-inositol. rsc.org

This enzymatic pathway provides an efficient route to the labeled precursor, which can then be purified and used for subsequent derivatization. rsc.orgnih.gov Alternative biocatalytic approaches have also been reported for preparing singly ¹³C-labeled myo-inositol isotopomers. acs.orgnih.gov

Once the isotopically labeled inositol, such as [¹³C₆]myo-inositol or hexadeutero-myo-inositol, is obtained, it is derivatized to its hexakis(trifluoroacetyl) form. nih.gov The procedure for this derivatization is analogous to the one used for the unlabeled compound. The labeled inositol is reacted with an excess of trifluoroacetic anhydride under conditions that ensure the complete esterification of all six hydroxyl groups.

The resulting labeled Hexakis(trifluoroacetyl)inositol serves as an ideal internal standard for stable isotope dilution mass spectrometry. nih.gov By adding a known quantity of the labeled standard to a sample, the endogenous, unlabeled inositol can be accurately quantified by comparing the mass spectrometric signal intensities of the labeled and unlabeled derivative ions. This technique has been successfully applied to measure myo-inositol derived from the hydrolysis of inositol phosphates in biological samples like pancreatic islets. nih.gov

Advanced Derivatization Strategies Utilizing Hexakis Trifluoroacetyl Inositol As a Synthetic Intermediate

Transformation Pathways to Inositol (B14025) Phosphate (B84403) Analogs

The synthesis of inositol phosphate analogs is of paramount importance for studying cellular signaling pathways where these molecules act as secondary messengers. While numerous routes to these vital compounds exist, typically employing protecting groups such as benzyl (B1604629) ethers or orthoesters, the utilization of Hexakis(trifluoroacetyl)inositol as a precursor remains a largely unexplored strategy. nih.gov Conceptually, the transformation of Hexakis(trifluoroacetyl)inositol to inositol phosphates would necessitate a carefully orchestrated sequence of selective deprotection followed by regioselective phosphorylation.

The primary challenge lies in the lability of the trifluoroacetyl groups. These electron-withdrawing groups are readily cleaved under basic conditions, which could lead to uncontrolled, global deprotection rather than the desired selective removal. However, this reactivity could potentially be harnessed to afford specific isomers if the deprotection can be modulated. A hypothetical pathway might involve enzymatic hydrolysis, where specific lipases or esterases could exhibit regioselectivity based on the steric and electronic environment of the different trifluoroacetylated positions on the inositol ring.

Alternatively, a stepwise chemical deprotection could be envisioned under carefully controlled, mildly basic or nucleophilic conditions. The differential reactivity of the axial versus equatorial trifluoroacetyl groups might allow for a degree of selectivity. Once a specific hydroxyl group is unmasked, standard phosphitylation chemistry, using phosphoramidite (B1245037) reagents followed by oxidation, could be employed to introduce the phosphate moiety. nih.gov This cycle of selective deprotection and phosphorylation would need to be repeated to achieve the desired polyphosphorylated inositol analog.

Table 1: Comparison of Protecting Groups in Inositol Phosphate Synthesis

| Protecting Group | Advantages | Disadvantages | Relevance to Hexakis(trifluoroacetyl)inositol Strategy |

|---|---|---|---|

| Benzyl Ethers | Stable to a wide range of reagents; well-established removal by hydrogenolysis. | Requires harsh deprotection conditions that may not be compatible with all functional groups. | Serves as the benchmark for stability and selective removal, highlighting the need for orthogonal deprotection strategies. |

| Orthoesters | Can be selectively opened to reveal specific hydroxyl groups; widely used in regioselective synthesis. researchgate.netrsc.org | Can be sensitive to acidic conditions; multi-step protection and deprotection sequences are often required. | Demonstrates the power of regioselective deprotection, a principle that would need to be adapted for trifluoroacetyl groups. |

| Silyl (B83357) Ethers | Tunable stability based on the silyl substituent (e.g., TMS vs. TBDMS); removed under specific conditions (e.g., fluoride (B91410) ions). | Can be prone to migration; may not be stable to all reaction conditions. | Offers a model for tunable lability, suggesting that modifications to the fluoroacyl group could potentially modulate reactivity. |

| Trifluoroacetyl Esters | Highly activating, making the corresponding carbon susceptible to nucleophilic attack; readily cleaved. | Prone to rapid and complete hydrolysis, making selective deprotection challenging; limited documented use as a synthetic protecting group. | The primary challenge and potential opportunity lies in controlling the inherent high reactivity for selective transformations. |

Rational Design and Synthesis of Novel Functionalized Inositol Structures

The rational design of novel functionalized inositol structures aims to create probes for studying biological systems or to develop new therapeutic agents. This requires synthetic strategies that allow for the precise installation of various functionalities onto the inositol core. While not a conventional starting material, Hexakis(trifluoroacetyl)inositol could theoretically serve as a precursor for such endeavors.

A rational design approach would begin by identifying the desired substitution pattern on the inositol ring based on structure-activity relationships or computational modeling. The synthetic strategy would then hinge on the ability to selectively deprotect one or more positions of the Hexakis(trifluoroacetyl)inositol to allow for the introduction of new functional groups.

For instance, if a specific hydroxyl group could be selectively revealed, it could be converted into a leaving group (e.g., a tosylate or triflate) to enable nucleophilic substitution, thereby introducing functionalities such as azides, thiols, or alkyl chains. The azide (B81097) could then be further elaborated using click chemistry. Alternatively, the free hydroxyl could undergo etherification or esterification to attach reporter groups like fluorophores or biotin.

The success of such a strategy would be contingent on developing a methodology for the regioselective deprotection of the trifluoroacetyl groups. This might involve exploring a range of reaction conditions, including different bases, solvents, and temperatures, or employing enzymatic methods.

Table 2: Hypothetical Synthetic Sequence for a Functionalized Inositol from Hexakis(trifluoroacetyl)inositol

| Step | Reaction | Reagents and Conditions | Intermediate | Purpose |

|---|---|---|---|---|

| 1 | Selective Deprotection | Hypothetical regioselective enzyme or sterically hindered base. | Mono-hydroxy-penta(trifluoroacetyl)inositol | Unmask a single hydroxyl group for further reaction. |

| 2 | Activation | TsCl, pyridine (B92270) or Tf2O, lutidine. | Mono-tosyl/triflyl-penta(trifluoroacetyl)inositol | Convert the hydroxyl into a good leaving group. |

| 3 | Nucleophilic Substitution | Sodium azide in DMF. | Mono-azido-penta(trifluoroacetyl)inositol | Introduce an azide functionality for click chemistry. |

| 4 | Global Deprotection | Mild base (e.g., K2CO3 in MeOH). | Mono-azido-inositol | Remove remaining protecting groups. |

| 5 | Click Chemistry | Alkyne-functionalized probe, Cu(I) catalyst. | Triazole-linked functionalized inositol | Attach a desired functional probe. |

Principles of Stereochemical Control in Derivatization Reactions Involving Hexakis(trifluoroacetyl)inositol

Stereochemical control is a critical aspect of inositol chemistry, as the biological activity of inositol derivatives is often highly dependent on their specific stereoisomeric form. nih.gov When considering derivatization reactions starting from a symmetrical precursor like myo-Hexakis(trifluoroacetyl)inositol, achieving stereochemical control presents a significant challenge that must be addressed through sophisticated synthetic strategies.

One fundamental principle is the use of chiral reagents or catalysts that can differentiate between enantiotopic positions on the inositol ring. For example, a chiral base could potentially effect a selective deprotection of one of two enantiotopic trifluoroacetyl groups, leading to a chiral intermediate. Similarly, enzymatic resolutions are a powerful tool for achieving stereoselectivity. A lipase (B570770) or esterase that preferentially hydrolyzes one enantiomer of a racemic mixture of partially deprotected inositols could be employed to resolve the mixture.

Another key principle is the conversion of the achiral starting material into a mixture of diastereomers by reaction with a chiral auxiliary. These diastereomers can then be separated by standard chromatographic or crystallization techniques. After separation, the chiral auxiliary is removed, yielding the desired enantiomerically pure inositol derivative.

In the context of Hexakis(trifluoroacetyl)inositol, a hypothetical strategy for stereochemical control could involve the partial, non-selective deprotection to yield a mixture of constitutional isomers and stereoisomers. This complex mixture could then be subjected to enzymatic phosphorylation with a kinase that exhibits high stereoselectivity, thereby selectively phosphorylating only the desired isomer and facilitating its separation.

The inherent symmetry of myo-inositol and the challenge of controlling reactions on its polyfunctional scaffold underscore the importance of these principles. While the application of these principles to Hexakis(trifluoroacetyl)inositol as a synthetic intermediate is not yet established in the literature, they provide a conceptual framework for how such transformations could be approached.

Advanced Analytical Methodologies for Hexakis Trifluoroacetyl Inositol and Its Research Context

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of Hexakis(trifluoroacetyl)inositol. The derivatization of inositol (B14025) to this volatile form is a critical preparatory step that allows the otherwise non-volatile polyol to be analyzed by GC. This technique facilitates both the separation of the analyte from complex mixtures and its subsequent identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

Optimization of Negative Ion Chemical Ionization (NICI) for Enhanced Sensitivity of Hexakis(trifluoroacetyl)inositol

Negative Ion Chemical Ionization (NICI) is a soft ionization technique that offers exceptional sensitivity for the detection of electrophilic molecules, such as those containing fluorine atoms. For Hexakis(trifluoroacetyl)inositol, NICI provides a significant analytical advantage. The process typically uses a reagent gas like methane (B114726) to create a plasma of low-energy thermal electrons. These electrons are efficiently captured by the highly electronegative trifluoroacetyl groups of the derivative, leading to the formation of abundant molecular or quasi-molecular anions with minimal fragmentation. nih.govnih.gov

Research has demonstrated that NICI mass spectrometric analysis of Hexakis(trifluoroacetyl)myo-inositol results in a sensitivity that is an order of magnitude greater than what can be achieved with electron impact mass spectrometric analysis of the more common hexakis(trimethylsilyl)-myo-inositol derivative. nih.gov This enhanced sensitivity is crucial for quantifying trace amounts of inositol in biological samples. The high abundance of the resulting anion makes NICI the preferred ionization method for quantitative studies requiring high precision and low detection limits. nih.gov

Characterization via Electron Impact (EI) Mass Spectrometry

While NICI is superior for quantification, Electron Impact (EI) ionization is a valuable tool for structural characterization due to its production of extensive and reproducible fragmentation patterns. In EI-MS, high-energy electrons bombard the analyte molecule, causing it to ionize and break apart into a series of characteristic fragment ions.

The EI mass spectra of Hexakis(trifluoroacetyl)myo-inositol have been determined and provide a detailed fingerprint for the compound. nih.gov Although EI is a "harder" ionization technique compared to NICI, the resulting fragments provide rich structural information that can be used to confirm the identity of the inositol derivative. The fragmentation pattern would be analyzed to identify losses of trifluoroacetyl groups and characteristic cleavages of the inositol ring, allowing for unambiguous identification.

| Ionization Mode | Typical Ions Formed | Purpose |

| NICI | High abundance molecular anion [M]⁻ or [M-HF]⁻ | High-sensitivity quantification |

| EI | Molecular ion [M]⁺ and numerous fragment ions | Structural confirmation and identification |

Development of Capillary Column Gas Chromatography Separation Protocols

The successful analysis of Hexakis(trifluoroacetyl)inositol by GC-MS relies on its effective separation from other components in a sample. The high volatility of the hexakis(trifluoroacetyl) derivative makes it ideally suited for separation on capillary GC columns. nih.gov These columns, typically featuring a narrow internal diameter and a thin film of a stationary phase, provide high resolution and efficiency.

Protocols for this analysis involve using a temperature-programmed fused-silica capillary column. nih.gov A non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5 or similar), is often employed. The separation process involves injecting the derivatized sample into a heated port, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized analytes through the column. By carefully controlling the temperature ramp of the column oven, compounds are separated based on their boiling points and interactions with the stationary phase, ensuring that Hexakis(trifluoroacetyl)inositol elutes as a sharp, well-defined peak for accurate MS analysis.

| Parameter | Typical Setting | Reference |

| Technique | Capillary Gas Chromatography | nih.gov |

| Derivative | Hexakis(trifluoroacetyl)inositol | nih.gov |

| Column Type | Fused-silica capillary column | nih.govnih.gov |

| Carrier Gas | Helium or Nitrogen | researchgate.net |

| Ionization | NICI or EI | nih.gov |

Isotope Dilution Mass Spectrometry for Precision Quantification of Inositol Derivatives

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest level of accuracy and precision in quantitative analysis. This method involves adding a known quantity of a stable, isotopically-labeled version of the analyte to the sample before processing. This labeled compound serves as an internal standard that behaves almost identically to the endogenous analyte during extraction, derivatization, and chromatographic separation, thus correcting for any sample loss or variation.

Method Validation Using Stable Isotope Labeled Hexakis(trifluoroacetyl)inositol Derivatives (e.g., Hexadeutero-myo-Inositol)

The precision of quantifying myo-inositol is significantly enhanced by using a stable isotope-labeled internal standard, such as hexadeutero-myo-inositol (myo-[²H₆]inositol). nih.govnih.gov In this validated method, a known amount of hexadeutero-myo-inositol is added to the sample. Both the native and the deuterated inositol are then derivatized to their respective hexakis(trifluoroacetyl) forms. nih.gov

During GC-MS analysis, typically using the highly sensitive NICI mode, the instrument measures the ratio of the ion signal from the native Hexakis(trifluoroacetyl)inositol to that of the co-eluting Hexakis(trifluoroacetyl)hexadeutero-myo-inositol. nih.gov Because the chemical and physical properties of the analyte and the deuterated standard are nearly identical, this ratio remains constant throughout the analytical procedure. By comparing this ratio to a standard curve prepared with known amounts of the native and labeled compounds, the exact quantity of myo-inositol in the original sample can be calculated with high accuracy. This approach has been successfully applied to measure inositol derived from the hydrolysis of inositol phosphates in biological samples. nih.gov The availability of high-purity stable isotope standards like myo-inositol (1,2,3,4,5,6-D6) is critical for the application of this methodology. otsuka.co.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of molecules in solution. While GC-MS is excellent for separation and quantification, NMR provides definitive information about the molecular structure, including the connectivity of atoms and their three-dimensional arrangement.

For Hexakis(trifluoroacetyl)inositol, a combination of NMR experiments would provide a comprehensive structural picture.

¹H NMR: Proton NMR would reveal the chemical environment of each hydrogen on the inositol ring. The chemical shifts and, critically, the scalar (J) coupling constants between adjacent protons are highly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which directly relates to the conformational state of the six-membered ring (e.g., chair or boat conformations). researchgate.net

¹³C NMR: Carbon NMR would identify the number of unique carbon atoms in the molecule, corresponding to the carbons of the inositol ring and the trifluoroacetyl groups.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive probe. It would confirm the presence of the trifluoroacetyl groups and could potentially distinguish between axial and equatorial trifluoroacetyl substituents if their magnetic environments are different.

Application of 1H and 13C NMR in Analyzing Hexakis(trifluoroacetyl)inositol and Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including inositol derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For Hexakis(trifluoroacetyl)inositol, the derivatization of the hydroxyl groups with trifluoroacetyl moieties significantly influences the NMR spectra. The highly electronegative fluorine atoms of the trifluoroacetyl groups cause a downfield shift of the signals of the neighboring protons and carbons on the inositol ring.

¹H NMR: In the ¹H NMR spectrum of Hexakis(trifluoroacetyl)inositol, the protons on the inositol ring would exhibit complex splitting patterns due to spin-spin coupling with adjacent protons. The chemical shifts of these protons would be expected in a region significantly downfield compared to unsubstituted inositol, providing information on the stereochemistry of the inositol core.

¹³C NMR: The ¹³C NMR spectrum offers complementary information. The carbons of the inositol ring will show distinct signals, with their chemical shifts influenced by the attached trifluoroacetyl groups. Additionally, signals corresponding to the carbonyl and trifluoromethyl carbons of the trifluoroacetyl groups will be present, confirming the derivatization. The chemical shifts in ¹³C NMR are particularly sensitive to the stereochemical arrangement of the substituents, making it a powerful tool for distinguishing between different inositol isomers after derivatization.

Advanced NMR Techniques for Investigating Inositol Phosphate (B84403) Metabolism in Research Systems

The study of inositol phosphate metabolism, a key signaling pathway in eukaryotes, often requires more sophisticated NMR techniques to overcome challenges like low physiological concentrations and spectral overlap. nih.govnih.gov

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments reveal correlations between coupled protons, helping to trace the connectivity of the inositol ring protons. HSQC correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals. These 2D methods have been successfully used to analyze inositol polyphosphates. nih.gov

³¹P NMR: Since inositol phosphates contain multiple phosphate groups, ³¹P NMR is a direct and powerful tool for their study. nih.govacs.orgcolab.ws The chemical shift of a phosphorus nucleus is highly sensitive to its chemical environment, including the number of phosphate groups on the inositol ring and their positions. This allows for the differentiation and quantification of various inositol phosphate isomers in complex biological samples. For instance, solution ³¹P NMR has been employed to identify and quantify stereoisomers of inositol hexakisphosphate (IP6) in soil extracts. deepdyve.comacs.org

Isotopic Labeling: The use of stable isotopes, such as ¹³C, has significantly advanced the study of inositol metabolism. nih.govrsc.org By metabolically labeling cells with [¹³C₆]myo-inositol, researchers can track the fate of the labeled inositol as it is converted into various inositol phosphates. nih.gov The resulting ¹³C-labeled inositol phosphates can then be readily detected and quantified by ¹³C NMR, even at physiological concentrations within complex mixtures. nih.govrsc.org This approach has enabled the real-time monitoring of enzymatic activities and the analysis of cellular pools of inositol phosphates. nih.govrsc.org

Ancillary Spectroscopic Techniques for Molecular Characterization

Beyond NMR, a suite of other spectroscopic techniques provides complementary information for the comprehensive characterization of Hexakis(trifluoroacetyl)inositol and related compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.comyoutube.com For Hexakis(trifluoroacetyl)inositol, the FT-IR spectrum would be dominated by strong absorption bands characteristic of the trifluoroacetyl groups.

Key vibrational modes to be observed would include:

C=O Stretching: A strong absorption band typically in the region of 1700-1800 cm⁻¹, characteristic of the carbonyl group in the trifluoroacetyl ester.

C-F Stretching: Strong and distinct absorption bands in the region of 1100-1300 cm⁻¹ arising from the carbon-fluorine bonds of the trifluoromethyl group.

C-O Stretching: Bands corresponding to the stretching of the C-O bonds of the ester linkage and the inositol ring.

FT-IR can be used to confirm the complete derivatization of the inositol hydroxyl groups by monitoring the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting inositol and the appearance of the strong C=O and C-F stretching bands of the trifluoroacetyl groups. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the inositol core itself does not absorb significantly in the UV-Vis range, the trifluoroacetyl groups introduce chromophores that can undergo electronic transitions.

The carbonyl group of the trifluoroacetyl moiety exhibits a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. Studies on trifluoroacetic acid have shown electronic transitions in the vacuum ultraviolet (VUV) region. kent.ac.ukkent.ac.uk For Hexakis(trifluoroacetyl)inositol, the presence of multiple trifluoroacetyl groups would likely result in a composite spectrum reflecting these transitions. While not as structurally informative as NMR or FT-IR for this class of compounds, UV-Vis spectroscopy can be useful for quantitative analysis if a distinct absorption band is present.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. acs.org It measures the inelastic scattering of monochromatic light, providing a "fingerprint" of a molecule's vibrational modes. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations.

Advanced Chromatographic Separation Methods for Inositol Derivates

Due to the presence of multiple isomers and the complexity of biological matrices, chromatographic techniques are essential for the separation and purification of inositol derivatives prior to their analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of inositol isomers and their phosphorylated derivatives. nih.govnih.govresearchgate.netresearchgate.netspkx.net.cn Various HPLC methods have been developed, often employing anion-exchange chromatography to separate inositol phosphates based on their charge. nih.govcapes.gov.br For underivatized inositols, columns like Aminex HPX-87C or specialized sugar analysis columns can be used. nih.govresearchgate.netshodex.com Derivatization can also be employed to enhance detection by UV or fluorescence detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography is a high-resolution separation technique, but it requires the analytes to be volatile and thermally stable. Therefore, inositols and their phosphates must be derivatized to increase their volatility. Trifluoroacetyl derivatives, such as Hexakis(trifluoroacetyl)inositol, are highly volatile and well-suited for GC analysis. nih.gov The coupling of GC with mass spectrometry (MS) provides both separation and structural information, allowing for the sensitive and specific quantification of inositol derivatives. nih.govmdpi.com For instance, myo-inositol has been quantified as its hexakis(trifluoroacetyl) derivative using negative ion chemical ionization mass spectrometry. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique combines the high separation power of UHPLC with the high sensitivity and specificity of tandem mass spectrometry. It has emerged as a robust method for the quantification of inositol isomers in complex biological fluids like plasma and urine. nih.gov A single UHPLC-MS/MS method can resolve multiple inositol isomers and provide accurate quantification, making it a valuable tool for clinical and metabolic studies. nih.gov

High-Performance Liquid Chromatography (HPLC) in Complex Sample Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds in complex biological and commercial matrices. While the highly volatile Hexakis(trifluoroacetyl)inositol derivative is more commonly analyzed by gas chromatography, HPLC methods are extensively used for the parent compound, myo-inositol, especially in challenging samples like infant formula, plasma, and other biological fluids. nih.govnih.govnih.gov

Successful analysis in these matrices requires robust sample preparation to remove interfering substances like proteins and lipids. A common approach involves protein precipitation via acid hydrolysis followed by lipid extraction with organic solvents. nih.govkoreascience.or.kr

Several HPLC methods have been developed for the quantification of myo-inositol. One effective method utilizes an Agilent 1200 HPLC system coupled with a 6410 triple quadrupole LC/MS tandem mass spectrometer. nih.gov This approach provides high sensitivity and selectivity. Another established method employs an Aminex HPX-87C column with a pulsed amperometric detector, which is highly sensitive for polyhydroxylated compounds like inositol. researchgate.netnih.gov For simpler detection, differential refractometers have also been used, though they may be less sensitive. nih.gov

The selection of the stationary and mobile phases is critical for achieving adequate separation from other sample components. Common columns include specialized carbohydrate columns or ion-exchange resins. nih.govresearchgate.net

Table 1: HPLC Methodologies for Myo-Inositol Analysis in Complex Matrices

| Parameter | Method 1 (LC-MS/MS) nih.govkoreascience.or.kr | Method 2 (Pulsed Amperometry) researchgate.netnih.gov | Method 3 (HPLC-RI) nih.gov |

| Sample Matrix | Infant Formula | Glycans, Prion Proteins | Human Plasma |

| Sample Prep | Acid hydrolysis, Organic solvent extraction | Acid hydrolysis (TFA or HCl) | Direct injection after centrifugation |

| Column | Prevail Carbohydrate ES (4.6 x 250 mm, 5 µm) | Aminex HPX-87C | Bio-Rad Aminex HPX-87H (two in tandem) |

| Mobile Phase | 5 mM Ammonium acetate (B1210297) and Acetonitrile (25:75) | Deionized water | Not specified |

| Detector | Triple Quadrupole Mass Spectrometer | Pulsed Amperometric Detector (PAD) | Differential Refractometer (RI) |

| LOD/LOQ | LOD: 0.05 mg/L; LOQ: 0.17 mg/L | Can determine 10 pmol of inositol | Can analyze concentrations from 50 to 700µM |

High-Performance Thin-Layer Chromatography (HPTLC) for Screening Applications

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers rapid, cost-effective, and high-throughput screening of samples. ctlatesting.com While specific HPTLC methods for Hexakis(trifluoroacetyl)inositol are not prominent in the literature, the technique is well-established for the analysis of related compounds, particularly inositol phosphates (InsPs), which are key signaling molecules. nih.govresearchgate.net These methods demonstrate the utility of HPTLC for screening large numbers of samples, such as grain extracts or products of enzymatic reactions. nih.govkit.edu

A typical HPTLC method for inositol phosphates involves cellulose-precoated plates as the stationary phase. nih.govkit.edu The separation is achieved using a mobile phase mixture, such as 1-propanol, ammonia (B1221849) solution, and water. nih.gov This allows for the separation of inositol mono-, di-, tri-, tetra-, penta-, and hexakisphosphates.

Detection and quantification are often performed after derivatization. A common method is staining with a molybdate (B1676688) reagent, which visualizes the phosphate groups as blue zones on the plate. nih.govkit.edu An innovative, enzyme-assisted staining procedure has also been developed, where an immobilized phytase hydrolyzes the inositol phosphates on the plate, followed by derivatization with a molybdate reagent for detection. kit.eduresearchgate.net This approach is particularly useful for visualizing phytate degradation patterns.

Table 2: HPTLC Methodology for Inositol Phosphate Screening

| Parameter | Method Details nih.govkit.eduresearchgate.net |

| Application | Screening of inositol phosphates in grain extracts and enzymatic digests. |

| Stationary Phase | HPTLC cellulose (B213188) precoated plates. |

| Mobile Phase | 1-propanol-25% ammonia solution-water (5:4:1, v/v/v). |

| Detection | Molybdate staining or enzyme-assisted staining with phytase and molybdate. |

| Quantification | Densitometric scanning of the stained zones. |

| Sensitivity | Can detect substance quantities as low as 100-200 pmol. |

Enantiomeric Separation of Chiral Inositol Trifluoroacetyl Derivatives

The separation of enantiomers is critical in pharmaceutical and biological research, as different enantiomers of a chiral molecule can have distinct biological activities. nih.govcsfarmacie.cz Myo-inositol itself is achiral, but other inositol isomers (e.g., chiro-inositol) are chiral. Derivatization of these chiral inositols can produce chiral derivatives whose enantiomers may require separation for accurate biological characterization.

The most powerful and widely used technique for this purpose is chiral HPLC, which utilizes a Chiral Stationary Phase (CSP). nih.govphenomenex.com A CSP is composed of a single enantiomer of a chiral molecule that is bonded to a solid support, typically silica (B1680970) gel. Separation occurs based on the differential formation of transient diastereomeric complexes between the enantiomers in the sample and the chiral selector on the stationary phase. csfarmacie.cz

While specific methods for the enantiomeric separation of chiral inositol trifluoroacetyl derivatives are not detailed in published literature, the principles of chiral chromatography are broadly applicable. The main classes of CSPs used for separating a wide variety of chiral compounds include:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. They consist of derivatives of cellulose or amylose (B160209) coated or immobilized on a silica support. They can separate a broad range of chiral compounds, including those with hydroxyl groups. csfarmacie.cz

Macrocyclic Glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used as chiral selectors. These CSPs are known for their multimodal capabilities, operating effectively in normal-phase, reversed-phase, and polar organic modes, and are particularly effective for separating amino acids and their derivatives. sigmaaldrich.com

Pirkle-type or Brush-type CSPs: These phases are based on smaller chiral molecules that have strong π-π interaction sites (π-acidic or π-basic groups). They are effective for separating compounds with aromatic rings.

Another approach is the indirect method, where the chiral analyte is first reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.gov

Table 3: Common Chiral Stationary Phase (CSP) Types for HPLC

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Typical Applications |

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole, inclusion | Broad range of chiral compounds, including alcohols, acids, and esters. csfarmacie.cz |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Inclusion, hydrogen bonding, ionic interactions | Amino acids and derivatives, peptides, various drugs. sigmaaldrich.com |

| Pirkle / Brush-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole | Aromatic compounds, compounds with π-donor or acceptor groups. |

Theoretical and Computational Chemistry Investigations of Hexakis Trifluoroacetyl Inositol

Quantum Mechanical Studies for Predicting Molecular Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry for their balance of accuracy and computational cost. sissa.it These methods are used to solve the electronic structure of a molecule, which in turn determines its geometry, energy, and chemical properties. nih.gov

Density Functional Theory (DFT) is a widely used method for computing the electronic structural features of molecules. nih.gov The foundational principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. sissa.it This approach allows for the mapping of a complex many-body problem onto a more manageable independent-electron problem, providing a good compromise between low computational cost and fair accuracy. sissa.it

For Hexakis(trifluoroacetyl)inositol, DFT calculations begin with geometry optimization. This process systematically alters the molecular structure to find the lowest energy conformation, known as the ground state. Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed for this purpose. nih.gov The optimized geometry provides key structural information, including bond lengths, bond angles, and dihedral angles. nih.gov

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov From these orbital energies, various conceptual DFT indices can be calculated to quantify the molecule's reactivity. nih.govnih.gov

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Computational methods are highly effective in predicting spectroscopic parameters, which can be used to interpret and verify experimental data. The analysis of myo-inositol derivatives, such as Hexakis(trifluoroacetyl)inositol, has been performed using techniques like gas chromatography/mass spectrometry, confirming the stability and volatility of these derivatives for analytical purposes. nih.gov

Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework (e.g., B3LYP/6-311++G(d,p)) to calculate nuclear magnetic shieldings. researchgate.netresearchgate.net These calculated shieldings are then converted to chemical shifts by comparing them to a reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net However, achieving high accuracy can be challenging due to factors like solvent effects and molecular flexibility, which can introduce deviations between calculated and experimental values. researchgate.net For complex molecules, a structurally similar reference compound may be used to improve accuracy. researchgate.net Computationally assisted approaches, such as the DP4+ probability method, can help decipher the structural information encoded in NMR chemical shifts to aid in conformational analysis. nih.gov

Table 2: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts This table is a hypothetical example to illustrate how computational data would be presented. Actual values would require specific calculations for Hexakis(trifluoroacetyl)inositol.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 | 115.8 | 116.2 | -0.4 |

| C2 | 72.1 | 71.8 | +0.3 |

| C3 | 73.5 | 73.0 | +0.5 |

| C4 | 71.9 | 71.5 | +0.4 |

| C5 | 73.2 | 72.9 | +0.3 |

In addition to NMR data, DFT calculations can predict vibrational frequencies (infrared and Raman spectra). These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic stretches of C=O, C-F, and C-O bonds within Hexakis(trifluoroacetyl)inositol.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions. sissa.itmpg.de TD-DFT is an extension of DFT that allows for the calculation of properties related to the interaction of molecules with time-dependent fields, such as light. mpg.de

The primary application of TD-DFT is the prediction of electronic absorption spectra (UV-Visible spectra). researchgate.net By calculating the energies of vertical electronic excitations from the ground state to various excited states, one can predict the absorption maxima (λmax). This is invaluable for interpreting experimental UV-Vis spectra and understanding the electronic transitions involved (e.g., n → π* or π → π* transitions). nih.gov TD-DFT provides insights into the nature of each excited state, helping to visualize and analyze the redistribution of electron density upon excitation. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. biorxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational changes and interactions with the environment. biorxiv.orgmassey.ac.nz

For Hexakis(trifluoroacetyl)inositol, MD simulations can reveal the flexibility of the inositol (B14025) ring and the rotational freedom of the six trifluoroacetyl groups. These simulations, often run for nanoseconds or microseconds, can map the conformational landscape of the molecule, showing which shapes (conformations) are most stable and how the molecule transitions between them. mdpi.com

MD is also a powerful tool for studying intermolecular interactions. massey.ac.nz For example, simulations of the related molecule, inositol hexakisphosphate (IP6), have been used to uncover the molecular mechanisms of its binding to the HIV capsid. nih.gov These simulations revealed specific interactions, such as the formation of salt bridges, and showed how the ligand stabilizes the protein structure. nih.gov A similar approach could be used to study how Hexakis(trifluoroacetyl)inositol interacts with biological targets or other molecules in a solution, providing insights into binding modes and affinities.

Development and Application of Advanced Force Fields for Trifluoroacetylated Inositols

The accuracy of MD simulations is critically dependent on the quality of the force field used. mdpi.com A force field is a set of parameters and potential energy functions that describe the forces between atoms in the system. It defines bond lengths, angles, dihedral terms, and non-bonded interactions like van der Waals and electrostatic forces.

For a unique molecule like Hexakis(trifluoroacetyl)inositol, a standard, general-purpose force field may not be sufficiently accurate. The presence of multiple electronegative fluorine atoms and flexible ester linkages requires careful parameterization. General force fields, such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF), can serve as a starting point. nih.gov However, for high-fidelity simulations, it is often necessary to develop specific parameters for the molecule.

This process involves fitting the force field parameters to high-level quantum mechanical data. For instance, DFT calculations can provide target values for bond lengths, angles, and, crucially, the torsional potentials of the rotatable bonds. They also provide the electrostatic potential used to derive accurate partial atomic charges. Developing a specialized force field for trifluoroacetylated inositols would enable more reliable predictions of their conformational dynamics and intermolecular interactions, which is essential for understanding their behavior in complex chemical or biological systems. mdpi.com

Mechanistic Studies of Reactions Involving Hexakis Trifluoroacetyl Inositol

Detailed Reaction Mechanisms of Trifluoroacetylation of Polyols

The trifluoroacetylation of polyols, such as inositol (B14025), is a fundamental reaction for creating volatile derivatives suitable for analytical techniques like gas chromatography-mass spectrometry. nih.gov The primary reagent for this transformation is typically trifluoroacetic anhydride (B1165640) (TFAA), often in the presence of a solvent.

The generally accepted mechanism for the trifluoroacetylation of a hydroxyl group with TFAA proceeds through a nucleophilic acyl substitution pathway. The key steps are as follows:

Nucleophilic Attack: The oxygen atom of a hydroxyl group on the polyol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This initial attack forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This collapse is facilitated by the departure of a trifluoroacetate (B77799) anion, which is an excellent leaving group due to the electron-withdrawing nature of the trifluoromethyl group that stabilizes the negative charge.

Deprotonation: The resulting protonated ester is then deprotonated, often by the trifluoroacetate anion that departed in the previous step or another base present in the reaction mixture, to yield the trifluoroacetylated hydroxyl group and trifluoroacetic acid as a byproduct.

This process is repeated for all the hydroxyl groups on the polyol to eventually form the fully derivatized molecule, such as Hexakis(trifluoroacetyl)inositol.

In some contexts, particularly in solid-phase synthesis, an alternative mechanism for trifluoroacetylation has been identified. This involves the transfer of a trifluoroacetyl group from a trifluoroacetoxymethyl group on a resin support to an amine. nih.gov While this specific mechanism involves an amine nucleophile, it highlights the potential for intramolecular or intermolecular transfer of trifluoroacetyl groups under certain conditions.

Recent research has also shed light on radical-based pathways for trifluoroacetylation. researchgate.net These processes, often initiated by photoredox catalysis, can involve single-electron transfer (SET) to generate trifluoroacetyl radicals. researchgate.netresearchgate.net While not the conventional method for derivatizing polyols, these radical mechanisms represent a growing area of interest in organofluorine chemistry.

Table 1: Key Factors Influencing the Trifluoroacetylation of Polyols

| Factor | Influence on the Reaction |

| Reagent | Trifluoroacetic anhydride (TFAA) is a highly effective acylating agent due to the high electrophilicity of its carbonyl carbons. |

| Solvent | Aprotic solvents are typically used to avoid reaction with the solvent. |

| Temperature | The reaction is often performed at room temperature or with gentle heating to ensure complete derivatization. |

| Steric Hindrance | The accessibility of the hydroxyl groups on the polyol can affect the rate of reaction for each position. |

Mechanistic Pathways of Derivatization Reactions Initiated from Hexakis(trifluoroacetyl)inositol

Once formed, Hexakis(trifluoroacetyl)inositol can serve as a starting material for further derivatization, although its reactivity is significantly altered by the presence of the six electron-withdrawing trifluoroacetyl groups. The primary reaction pathway for derivatization involves the nucleophilic substitution of the trifluoroacetate groups.

The trifluoroacetate moiety is an excellent leaving group, making the ester linkages susceptible to cleavage by strong nucleophiles. The general mechanism for this substitution is as follows:

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon of one of the trifluoroacetyl groups.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, leading to the departure of the trifluoroacetate anion and the formation of a new bond between the inositol oxygen and the nucleophile.

The stability of the departing trifluoroacetate anion is a key driving force for this reaction. This pathway allows for the introduction of a variety of functional groups onto the inositol scaffold, provided a sufficiently strong nucleophile is employed.

It is also conceivable that under specific conditions, reactions could be initiated at the trifluoromethyl groups, although this would likely require harsh conditions or specialized reagents due to the strength of the C-F bonds.

Influence of Trifluoroacetyl Groups on the Reactivity and Selectivity of the Inositol Core

The presence of six trifluoroacetyl groups has a profound impact on the chemical properties of the inositol core. The primary effects are electronic and steric in nature.

Electronic Effects:

The strongly electron-withdrawing nature of the trifluoroacetyl groups significantly deactivates the inositol ring. The oxygen atoms of the ester linkages are less basic and less likely to participate in reactions compared to the hydroxyl groups of the parent inositol. This deactivation makes the C-O bonds of the inositol ring more robust and less prone to cleavage.

Steric Effects:

The bulky trifluoroacetyl groups create a sterically hindered environment around the inositol core. This steric bulk can influence the regioselectivity of reactions, directing incoming reagents to the less hindered positions. However, with all six hydroxyl groups acylated in Hexakis(trifluoroacetyl)inositol, the steric hindrance is substantial around the entire molecule.

The combination of these electronic and steric effects makes Hexakis(trifluoroacetyl)inositol a relatively stable and unreactive molecule under many conditions. Its primary utility lies in its volatility and suitability for gas-phase analysis, a direct consequence of the masking of the polar hydroxyl groups with nonpolar trifluoroacetyl groups. nih.gov The synthesis of various inositol derivatives often relies on the strategic use of different protecting groups to achieve selective reactions at specific hydroxyl positions, a strategy that underscores the challenge of differentiating the hydroxyls in the parent inositol. nih.gov

Table 2: Comparison of Reactivity: Inositol vs. Hexakis(trifluoroacetyl)inositol

| Property | Inositol | Hexakis(trifluoroacetyl)inositol |

| Nucleophilicity of Oxygens | High (hydroxyl groups) | Low (ester oxygens) |

| Reactivity towards Electrophiles | High | Low |

| Susceptibility to Nucleophilic Attack | Low at the carbon backbone | High at the carbonyl carbons of the ester groups |

| Solubility in Polar Solvents | High | Low |

| Volatility | Low | High nih.gov |

Research Applications of Hexakis Trifluoroacetyl Inositol As a Scientific Tool

Quantification of myo-Inositol in Biological Research Samples

The accurate measurement of myo-inositol in biological matrices is crucial for understanding its role in cellular physiology and pathology. The derivatization of myo-inositol to its hexakis(trifluoroacetyl) derivative significantly enhances its analytical detection, particularly for gas chromatography-mass spectrometry (GC-MS). This is because the derivatization process converts the non-volatile myo-inositol into a highly volatile compound suitable for GC analysis. nih.gov

One of the primary advantages of using hexakis(trifluoroacetyl)inositol for quantification is the high sensitivity that can be achieved. nih.gov When analyzed by capillary column GC combined with negative ion chemical ionization mass spectrometry, this derivative offers a sensitivity that is an order of magnitude greater than that achieved with the more common hexakis(trimethylsilyl)-myo-inositol derivative under electron impact mass spectrometry. nih.gov This enhanced sensitivity is critical when analyzing samples with low concentrations of myo-inositol, such as those obtained from isolated pancreatic islets. nih.gov

The methodology often involves stable isotope dilution, where a known amount of a deuterated internal standard, like hexadeutero-myo-inositol, is added to the sample. nih.gov Both the endogenous myo-inositol and the deuterated standard are then converted to their hexakis(trifluoroacetyl) derivatives and analyzed by GC-MS. nih.gov By comparing the signal intensities of the analyte and the internal standard, a precise and accurate quantification of myo-inositol in the original biological sample can be made. nih.gov This approach has been successfully applied to determine the amount of myo-inositol released from the hydrolysis of water-soluble inositol (B14025) phosphates. nih.gov

Table 1: Comparison of Analytical Methods for myo-Inositol Quantification

| Analytical Method | Derivatization Required | Key Advantages | Limit of Detection (LOD) / Limit of Quantification (LOQ) |

| GC-MS of Hexakis(trifluoroacetyl)inositol | Yes | High volatility and sensitivity, especially with negative ion chemical ionization. nih.gov | High sensitivity, one order of magnitude greater than trimethylsilyl (B98337) derivatives. nih.gov |

| HPLC-MS/MS | No | No derivatization step needed, separates inositol from hexose (B10828440) monosaccharides. nih.gov | LOQ of 0.04 mg/ml for myo-inositol. researchgate.net |

| Enzymatic Assay | No | Specific for myo-inositol. libios.fr | 0.82 mg/L. libios.fr |

Facilitating Research on Inositol Phosphate (B84403) Signaling Pathways via Precursor Synthesis

Inositol phosphates are a diverse group of signaling molecules that play critical roles in a multitude of cellular processes. The chemical synthesis of specific inositol phosphate isomers is essential for studying their biological functions, as it allows for the production of pure compounds for in vitro and in vivo experiments. Hexakis(trifluoroacetyl)inositol can serve as a key intermediate in these complex synthetic pathways.

The trifluoroacetyl groups in hexakis(trifluoroacetyl)inositol act as protecting groups for the hydroxyl moieties of the inositol ring. Protecting groups are temporarily attached to functional groups to prevent them from reacting while other parts of the molecule are being modified. The strategic addition and removal of these protecting groups allow chemists to selectively phosphorylate specific hydroxyl groups on the inositol ring, thereby creating a desired inositol phosphate isomer.

The synthesis of various inositol phosphate derivatives, including chiral inositol phosphates of myo- and epi-inositol configuration, has been a significant area of research. nih.gov These synthetic efforts aim to produce sufficient quantities of these compounds for biological investigations into their roles in cell signaling. nih.gov While various methods exist for the synthesis of the nine inositol isomers and their phosphorylated derivatives, the use of protected intermediates is a common strategy. nih.gov

Contribution to Compound-Specific Isotope Analysis in Biogeochemical Research (e.g., Carbon Isotopic Composition of Inositol)

Compound-specific isotope analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C) of individual organic compounds within a complex mixture. enviro.wiki This information can provide valuable insights into the origins and transformation pathways of these compounds in various environmental and biological systems. enviro.wikinih.gov For a compound like inositol to be analyzed by the common gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) method, it must first be derivatized to make it volatile.

Hexakis(trifluoroacetyl)inositol is an ideal derivative for this purpose. The derivatization process makes the inositol amenable to separation by gas chromatography. Once separated, the derivative is combusted to CO₂, and the carbon isotope ratio of this gas is measured by an isotope ratio mass spectrometer. This allows for the determination of the carbon isotopic composition of the original inositol molecule.

This technique has significant applications in biogeochemical research. For instance, the carbon isotopic signature of myo-inositol can be used to trace its source and cycling in different ecosystems. This is because the isotopic composition of a molecule reflects the photosynthetic pathway of the organisms that produced it. nih.gov By analyzing the isotopic composition of inositol in soil, sediments, or water samples, researchers can gain a better understanding of the carbon cycle and the role of microbial and plant-derived organic matter.

Development of Analytical Standards for Inositol Metabolite Research

The development of reliable analytical methods for the study of inositol metabolites is underpinned by the availability of high-purity analytical standards. These standards are essential for method validation, calibration of analytical instruments, and ensuring the accuracy and reproducibility of experimental results.

Hexakis(trifluoroacetyl)inositol can be utilized in the development of such standards. Due to its stability and well-defined chemical structure, it can serve as a reference material in analytical laboratories. For instance, it can be used to develop and optimize GC-MS methods for the analysis of inositol and its derivatives. By using a standard of known concentration and purity, researchers can establish calibration curves and determine the performance characteristics of their analytical methods, such as linearity, limit of detection, and limit of quantification.

Furthermore, isotopically labeled versions of hexakis(trifluoroacetyl)inositol, such as the hexadeutero-myo-inositol derivative, are crucial for use as internal standards in quantitative analysis. nih.gov The use of an internal standard that is chemically very similar to the analyte but has a different mass allows for correction of variations in sample preparation and instrument response, leading to more accurate and precise measurements. The synthesis and characterization of derivatives like hexakis(trifluoroacetyl)inositol are therefore fundamental to advancing research on the complex roles of inositol metabolites in biology. nih.gov

Future Directions and Emerging Research Avenues for Hexakis Trifluoroacetyl Inositol Chemistry

Methodological Advancements in High-Throughput Synthesis and Analysis

The future of hexakis(trifluoroacetyl)inositol research is intrinsically linked to the development of more efficient and automated synthesis and analysis methods. The current derivatization procedures, while effective, can be time-consuming and may not be suitable for large-scale screening assays.

High-Throughput Synthesis: The development of automated platforms for the trifluoroacetylation of polyols is a key area of future research. nih.gov Such systems, likely employing robotic liquid handlers and microfluidic devices, would enable the rapid and reproducible synthesis of hexakis(trifluoroacetyl)inositol from numerous samples simultaneously. This would be particularly beneficial for large-scale metabolomic studies requiring the analysis of extensive sample cohorts. The use of optimized reaction conditions, including the exploration of novel catalysts and solvent systems, will be crucial in minimizing reaction times and improving yields in an automated setup.

Advanced Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) has been the primary method for analyzing hexakis(trifluoroacetyl)inositol due to its volatility and the sensitivity of detection. nih.gov Future advancements will likely focus on enhancing the sensitivity and resolution of these techniques. The use of negative ion chemical ionization mass spectrometry has already been shown to increase sensitivity compared to traditional electron impact methods. nih.gov Further improvements in mass spectrometry technology, such as higher resolution instruments and novel fragmentation techniques, will allow for more precise quantification and structural elucidation, even at trace levels. mdpi.com Additionally, the integration of automated sample preparation directly with GC-MS systems will streamline the entire analytical workflow, from derivatization to data acquisition. thermofisher.com

Exploration of Novel Derivatives and Their Research Utility

While primarily used for analytical purposes, the hexakis(trifluoroacetyl)inositol scaffold presents opportunities for the synthesis of novel, functionalized derivatives with significant research utility.

Synthesis of Functionalized Probes: The trifluoroacetyl groups, while enhancing volatility for GC-MS, can also serve as reactive handles for further chemical modification. Future research could explore the selective deacylation of specific hydroxyl groups on the inositol (B14025) ring, followed by the introduction of various functional moieties. This could lead to the creation of:

Fluorescently Labeled Inositols: For use in cellular imaging studies to visualize the localization and trafficking of inositols.

Biotinylated Inositol Derivatives: To facilitate the isolation and identification of inositol-binding proteins through affinity purification techniques.

Photo-activatable Cross-linkers: To map the interactions of inositols with their protein targets within a cellular context.

The synthesis of such specialized probes would provide invaluable tools for dissecting the complex signaling pathways in which inositols are involved.

Acylated Inositols in Glycosylphosphatidylinositol (GPI) Anchor Research: The acylation and deacylation of the inositol ring are critical steps in the biosynthesis and remodeling of GPI anchors, which tether many proteins to the cell surface. nih.govnih.gov The synthesis of various acylated inositol derivatives, including those with different acyl chain lengths and positions, could serve as valuable tools to study the enzymes involved in these processes, such as inositol acyltransferases and deacylases. Understanding the substrate specificity of these enzymes is crucial for elucidating the regulation of GPI anchor maturation. nih.gov

Integration of Multi-Omics Approaches in Inositol Metabolism Research

The study of inositol metabolism is increasingly moving towards a systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov The quantitative analysis of inositols, facilitated by their derivatization to hexakis(trifluoroacetyl)inositol, is a critical component of the metabolomics arm of these studies.

Future research will focus on more sophisticated integration of these multi-omics datasets to build comprehensive models of inositol metabolism. bmbreports.orgmdpi.com For example, by correlating changes in the levels of specific inositol isomers (quantified via their trifluoroacetyl derivatives) with alterations in gene and protein expression, researchers can identify novel regulatory nodes in inositol metabolic pathways. nih.gov This integrated approach will be instrumental in:

Identifying Biomarkers: Changes in inositol profiles, when linked to specific genomic or proteomic signatures, could serve as robust biomarkers for various diseases. researchgate.net

Understanding Disease Mechanisms: Multi-omics data can reveal how genetic mutations or environmental stressors lead to dysregulation of inositol metabolism and contribute to disease pathogenesis. nih.gov

Discovering Therapeutic Targets: The identification of key enzymes and transporters in inositol pathways through integrated omics can highlight potential targets for therapeutic intervention. mdpi.com

A recent study on Euglena gracilis utilized a comprehensive bioinformatic and transcriptomic analysis to characterize the inositol phosphate-metabolizing enzymes, laying the groundwork for future synthetic engineering of these pathways. nih.gov

Collaborative Research Initiatives in Structural and Mechanistic Inositol Chemistry

The inherent complexity of inositol chemistry, with its numerous stereoisomers and derivatives, necessitates a collaborative approach to fully understand its structural and mechanistic intricacies.

Structural Biology of Inositol-Protein Interactions: Determining the three-dimensional structures of inositol derivatives in complex with their target proteins is crucial for understanding their biological functions. Future progress in this area will rely on collaborative efforts between synthetic chemists, who can provide a diverse array of inositol derivatives, and structural biologists, who can employ techniques like X-ray crystallography and cryo-electron microscopy. International consortia and shared databases for carbohydrate structures are emerging as valuable resources for the scientific community. carbquality.orgnih.gov

Q & A

Q. What is the mechanistic role of IP6 in stimulating non-homologous end joining (NHEJ)?

IP6 enhances NHEJ efficiency by binding to the Ku70/80 heterodimer, a DNA repair complex. Methodologically, this is demonstrated using ammonium sulfate-precipitated extracts (AS65 fraction) that require exogenous IP6 to restore NHEJ activity. The AS65 fraction, depleted of endogenous IP6, shows reduced concatemer formation, which is rescued by adding IP6 (1–10 mM). Specificity is confirmed using charge analogs like inositol hexasulfate (IS6), which fail to stimulate NHEJ .

Q. How is IP6 binding to Ku characterized experimentally?

A filter-binding assay with ³H-labeled IP6 and recombinant Ku proteins quantifies binding affinity. Competition experiments using unlabeled IP6 or analogs (e.g., IS6) validate specificity. For example, wild-type Ku binds IP6 with high specificity (Kd ~500 nM), while lysine-to-alanine mutants (e.g., Ku70DM/80TM) show <5% binding activity . DNA-binding functionality of Ku mutants is confirmed via electrophoretic mobility shift assays (EMSAs) to rule out structural disruptions .

Advanced Research Questions

Q. How can researchers resolve contradictions between IP6-binding affinity and NHEJ efficiency in Ku mutants?

Single-subunit Ku mutants (e.g., Ku70DM/80 or Ku70/80TM) retain partial IP6 binding (17–58% of wild-type) but require higher IP6 concentrations (10 mM) to restore NHEJ activity. In contrast, combinatorial mutants (Ku70DM/80TM) with <2% binding fail to rescue NHEJ even at high IP6 levels. This suggests a threshold effect: NHEJ efficiency correlates with residual IP6-binding capacity. Experimental designs should include dose-response curves (1–10 mM IP6) and Ku-depleted AS65 complementation assays to differentiate partial vs. absolute functional deficits .

Q. What experimental strategies identify IP6’s indirect role in stabilizing NHEJ protein interactions?

IP6 may stabilize weak Ku-XRCC4/ligase IV interactions critical for NHEJ. To test this:

- Use surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to measure binding kinetics between Ku and XRCC4/ligase IV in the presence/absence of IP6.

- Employ crosslinking agents (e.g., formaldehyde) to trap transient complexes in cell-free extracts, followed by mass spectrometry to identify IP6-dependent interactors .

Methodological Considerations

Key Techniques for IP6-Ku Studies

| Technique | Application | Critical Parameters |

|---|---|---|

| AS65 Fraction Complementation | Isolates IP6-dependent NHEJ activity | Validate depletion of endogenous IP6 via HPLC; confirm Ku dependency with anti-XRCC4 antibodies . |

| Ku Mutant Design | Maps IP6-binding residues | Use ClustalW alignment to identify conserved lysines/arginines; avoid DNA-binding domains (e.g., Ku70 β-barrel) . |

| Wortmannin Inhibition | Confirms DNA-PK dependence | Pre-treat reactions with 20 μM wortmannin to block DNA-PKcs activity . |

Data Contradiction Analysis

-

Observation : Single-subunit Ku mutants show partial NHEJ rescue at high IP6, but combinatorial mutants do not.

- Resolution : IP6 binding is bipartite (requires residues from both Ku70 and Ku80). Single mutants retain one functional subunit, allowing cooperative binding at high IP6. Combinatorial mutants lack both, preventing cooperative effects .

-

Observation : Ku mutants retain DNA binding but fail NHEJ.

- Resolution : IP6 binding and DNA binding are structurally distinct. Use protease sensitivity assays to confirm IP6-induced conformational changes in Ku that do not affect DNA binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。